4-Aminopent-2-enoic acid
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Overview
Description
4-Aminopent-2-enoic acid, also known as DL-Allylglycine, is a non-proteinogenic amino acid. It is a derivative of glycine where the hydrogen atom of the amino group is replaced by an allyl group. This compound is known for its role as a glutamate decarboxylase inhibitor, which makes it significant in neurological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminopent-2-enoic acid can be synthesized through several methods. One common method involves the reaction of allyl bromide with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Aminopent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert it into saturated amino acids.
Substitution: It can participate in substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of strong bases or acids.
Major Products
Oxidation: Produces oxo acids.
Reduction: Results in saturated amino acids.
Substitution: Yields various substituted amino acids depending on the reagents used.
Scientific Research Applications
4-Aminopent-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a tool to study enzyme inhibition, particularly glutamate decarboxylase.
Medicine: Investigated for its potential in treating neurological disorders due to its inhibitory effects on glutamate decarboxylase.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
4-Aminopent-2-enoic acid exerts its effects primarily by inhibiting the enzyme glutamate decarboxylase. This inhibition prevents the conversion of glutamate to gamma-aminobutyric acid (GABA), leading to increased levels of glutamate. The molecular target is the active site of glutamate decarboxylase, where this compound binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminopent-4-enoic acid: Another derivative of glycine with similar inhibitory effects on glutamate decarboxylase.
4-Aminobut-2-enoic acid: Shares structural similarities but differs in the position of the double bond.
4-Aminopentanoic acid: Lacks the double bond present in 4-Aminopent-2-enoic acid
Uniqueness
This compound is unique due to its specific inhibitory action on glutamate decarboxylase and its ability to induce convulsant activity, making it valuable in epilepsy research .
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(E)-4-aminopent-2-enoic acid |
InChI |
InChI=1S/C5H9NO2/c1-4(6)2-3-5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2+ |
InChI Key |
SCUXCFWYAJSHJI-NSCUHMNNSA-N |
Isomeric SMILES |
CC(/C=C/C(=O)O)N |
Canonical SMILES |
CC(C=CC(=O)O)N |
Origin of Product |
United States |
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